

Spectroscopic Profiling of 2-Chloro-N-Propylaniline: A Comparative IR Analysis Guide

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Compound of Interest

Compound Name: 2-chloro-N-propylaniline

CAS No.: 55238-18-1

Cat. No.: B1316725

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Executive Summary & Objective

This guide provides a definitive infrared (IR) spectroscopic profile for **2-chloro-N-propylaniline** (CAS: 10264-26-3).[1] In drug development and organic synthesis, this secondary amine often serves as a critical intermediate.[1] The primary challenge in its characterization is distinguishing it from:

- The Precursor: 2-Chloroaniline (Primary amine).[1]
- Positional Isomers: 4-Chloro-N-propylaniline (Para-substituted).[1]

This document moves beyond basic peak listing. It establishes a comparative identification logic to validate reaction completion (N-alkylation) and isomeric purity using ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy).

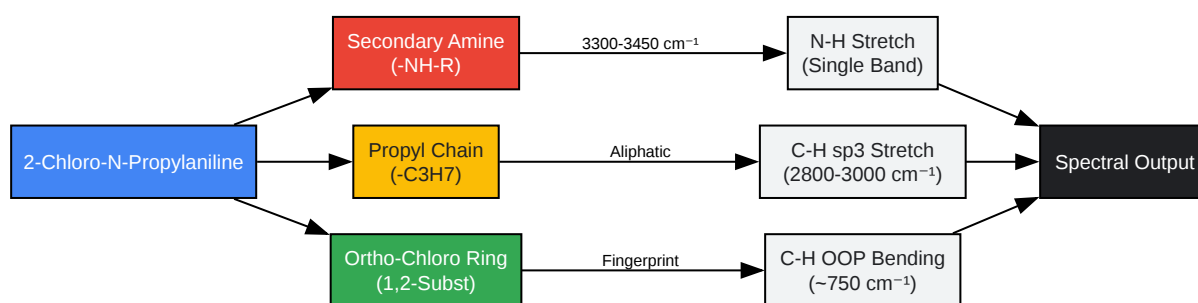
Theoretical Framework: Vibrational Logic

Understanding the spectrum requires deconstructing the molecule into its vibrational components. The spectrum is a superposition of the ortho-substituted chloro-benzene ring and

the N-propyl secondary amine tail.

Vibrational Pathway Diagram

The following logic flow illustrates how structural features translate to specific detector signals.



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Figure 1: Vibrational logic flow connecting molecular substructures to specific IR detection zones.

Comparative Characteristic Band Analysis

This section provides the core data for identification.^[1] The values below are "Characteristic Reference Values" derived from standard spectroscopic data for aniline derivatives.

Comparison 1: Monitoring Reaction Progress (Target vs. Precursor)

The most common application is monitoring the reductive amination of 2-chloroaniline.^[1] The key indicator is the transformation of the amine group.

Feature	Precursor: 2-Chloroaniline	Target: 2-Chloro-N-Propylaniline	Diagnostic Significance
Amine Type	Primary (-NH ₂)	Secondary (-NH-R)	CRITICAL
N-H Stretch	Doublet (Sym & Asym)~3480 & 3390 cm ⁻¹	Singlet (Weak)~3400 cm ⁻¹	Disappearance of the doublet confirms mono-alkylation.[1]
N-H Bend	Strong Scissoring~1620 cm ⁻¹	Absent / Very Weak	Secondary amines lack the strong scissoring mode.
C-H Stretch	Aromatic only (>3000 cm ⁻¹)	Aromatic + Aliphatic	Appearance of sp ³ C-H bands (2850-2960 cm ⁻¹) confirms propyl chain attachment.[1]

Comparison 2: Isomeric Purity (Ortho vs. Para)

In synthesis, regio-selectivity is paramount.[1] Distinguishing the ortho (2-chloro) product from a potential para (4-chloro) impurity relies on the "Fingerprint Region" (600–1500 cm⁻¹).[1]

Feature	Target (Ortho)	Isomer (Para)	Mechanism
C-H OOP Bend	~735–770 cm ⁻¹ (Strong)	~800–850 cm ⁻¹ (Strong)	Out-of-plane (OOP) bending of adjacent aromatic hydrogens. [1]
Overtone Pattern	4 small peaks (1600-2000 cm ⁻¹)	2 small peaks (1600-2000 cm ⁻¹)	"Benzene Fingers" region; requires high concentration/pathlength to see.[1]

Detailed Band Assignment Table

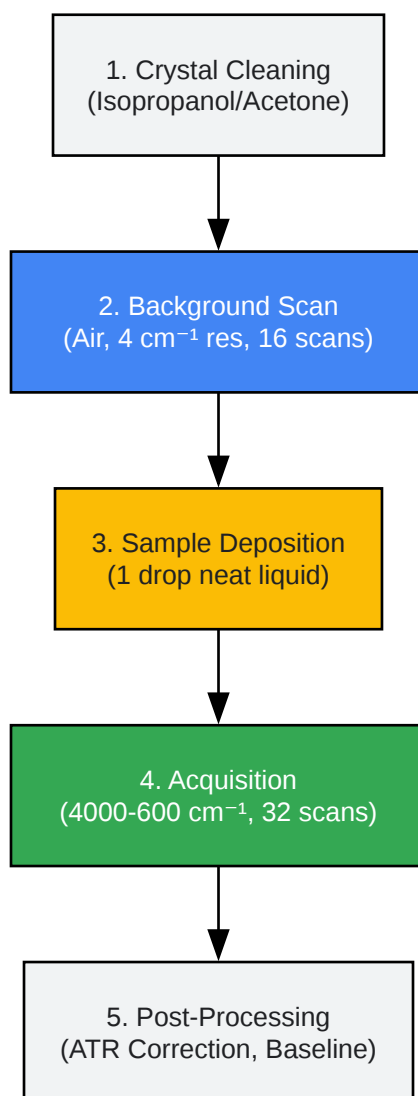
Use this table for peak assignment in your final report.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3380 – 3420	Weak/Broad	N-H Stretch	Characteristic of secondary amines.[1] [2] May be obscured if sample is wet (OH overlap).[1]
3030 – 3070	Weak	C-H Stretch (sp ²)	Aromatic ring hydrogens.
2950 – 2970	Medium	C-H Stretch (sp ³)	Asymmetric stretch of Methyl (-CH ₃) group on propyl chain.[1]
2860 – 2880	Medium	C-H Stretch (sp ³)	Symmetric stretch of Methylene (-CH ₂ -) groups.[1]
1580 – 1600	Medium/Strong	C=C Ring Stretch	Aromatic skeletal vibration.
1250 – 1340	Strong	C-N Stretch (Ar-N)	Aryl-Amine bond.[1] Stronger than aliphatic C-N due to resonance.[1]
1050 – 1080	Medium	C-Cl Stretch	Aryl-Chloride (In-plane).[1] Note: Often difficult to assign definitively.[1]
740 – 760	Very Strong	C-H OOP Bend	Diagnostic: 1,2-disubstitution (Ortho). [1] Indicates 4 adjacent aromatic protons.[1]

Experimental Protocol: ATR-FTIR Acquisition

Methodology: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this compound, as N-alkyl anilines are often oils or low-melting solids that are difficult to dry completely.[1]

Workflow Diagram



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Figure 2: Standard Operating Procedure for ATR-FTIR analysis of liquid amines.

Step-by-Step Procedure

- Crystal Prep: Clean the ZnSe or Diamond ATR crystal with isopropanol.[1] Ensure no residue remains from previous runs.[1]

- Background: Collect a background spectrum of ambient air to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.[1]
- Sample Loading:
 - If Liquid: Place one drop of **2-chloro-N-propylaniline** directly on the crystal.[1]
 - If Solid: Place a small amount on the crystal and apply pressure using the anvil clamp to ensure intimate contact.
- Parameters:
 - Range: 4000 – 600 cm⁻¹[1]
 - Resolution: 4 cm⁻¹[1]
 - Scans: 32 (Routine) or 64 (High S/N)[1]
- Cleaning: Immediately clean the crystal after scanning.[1] Anilines can oxidize and stain ZnSe crystals.[1]

Troubleshooting & Artifacts

- Broad Peak at 3400 cm⁻¹: If the N-H peak is incredibly broad and strong, your sample likely contains moisture (H₂O).[1] Dry the sample over MgSO₄ or molecular sieves.[1]
- Doublet at 2350 cm⁻¹: This is atmospheric CO₂. [1] It indicates the background scan was not recent enough or the purge is failing. It does not interfere with the fingerprint region.[1]
- Missing C-Cl Peak: The C-Cl stretch (aryl) is often mixed with ring vibrations.[1] Do not rely solely on the 1000-1100 cm⁻¹ region for confirmation; use the Ortho OOP bend (740-760 cm⁻¹) as the primary confirmation of the chlorine position.[1]

References

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